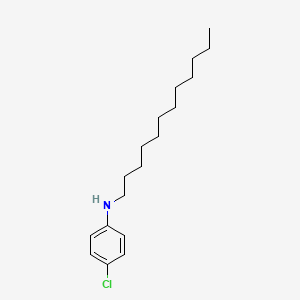
CID 78061916
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service number 78061916 is a chemical entity with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. For instance, the preparation method might involve dissolving organic amine in a solvent, adding dianhydride, and stirring the mixture to react .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process might include steps such as mixing aziridine compounds with halogenated aromatic hydrocarbons, using oxidizing and reducing agents, and employing organic solvents .
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions often involve specific temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium metal can produce molecular hydrogen and sodium hydroxide .
Scientific Research Applications
The compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications might include its use in the production of polymers, adhesives, and other materials .
Mechanism of Action
The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78061916 include other chemical entities with comparable structures and properties. Examples might include compounds with similar functional groups or molecular frameworks .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of properties, such as its reactivity, stability, and potential applications. These unique characteristics make it a valuable compound for various scientific and industrial purposes.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique properties and wide range of applications make it an important subject of study for scientists and researchers.
Properties
Molecular Formula |
Ge3Ho5 |
|---|---|
Molecular Weight |
1042.5 g/mol |
InChI |
InChI=1S/3Ge.5Ho |
InChI Key |
CXSIJDCXMXXUMG-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Ho].[Ho].[Ho].[Ho].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)
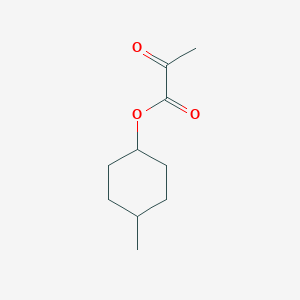
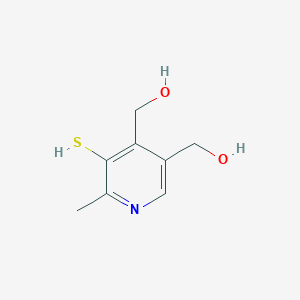

![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
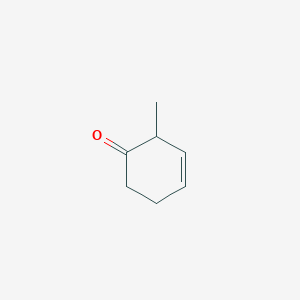
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
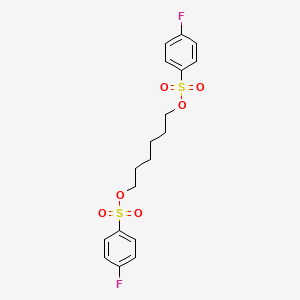
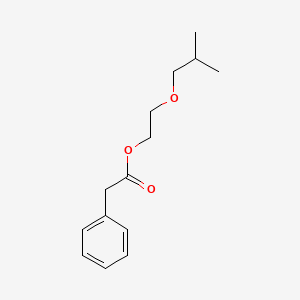

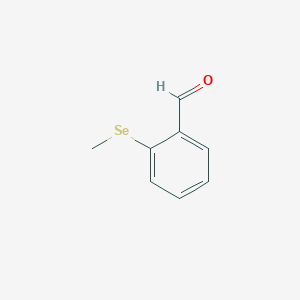
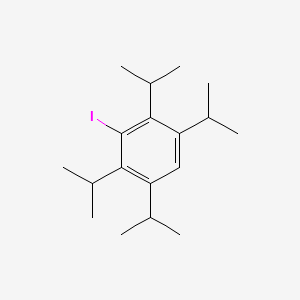
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
